molecular formula C7H14N2O2 B1521353 tert-Butyl N-ethanimidoylcarbamate CAS No. 96405-15-1

tert-Butyl N-ethanimidoylcarbamate

Cat. No. B1521353
CAS RN: 96405-15-1
M. Wt: 158.2 g/mol
InChI Key: YICBDYRIHWRQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-ethanimidoylcarbamate”, also known as TBEC, is an organic compound that belongs to the class of carbamates. It is also known as N-Boc-ethylenediamine . It is a mono-protected derivative of ethylenediamine and is used in the preparation of pharmacologically active analogues .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl N-ethanimidoylcarbamate” were not found in the search results, related compounds such as tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl N-ethanimidoylcarbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in pharmaceutical research where anilines are a common motif.

Preparation of Tetrasubstituted Pyrroles

The compound plays a role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are valuable intermediates in the development of various pharmacologically active compounds.

tert-Butylation of Carboxylic Acids and Alcohols

It serves as a reagent for the tert-butylation of carboxylic acids and alcohols, providing a simple and safe method to convert these functional groups into their tert-butyl esters and ethers . This reaction is significant for the protection of these groups in multi-step organic syntheses.

Protecting Group for Carboxylic Acids

Due to its excellent stability against various nucleophiles and reducing agents, tert-butyl N-ethanimidoylcarbamate is widely used as a protecting group for carboxylic acids. Its deprotection can be conveniently achieved under acidic conditions .

Modification of Nanodiamonds

This compound has been used to chemically modify nanodiamonds, introducing primary amines on their surface . Such functionalized nanodiamonds have potential applications in the field of nonlinear optics due to their altered electronic properties.

Synthesis of Heterocyclic Compounds

tert-Butyl N-ethanimidoylcarbamate: may be employed in the synthesis of various heterocyclic compounds, which are core structures in many drugs and materials . The ability to introduce tert-butyl groups efficiently is valuable for the modification of these compounds.

properties

IUPAC Name

tert-butyl (NZ)-N-(1-aminoethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-5(8)9-6(10)11-7(2,3)4/h1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICBDYRIHWRQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/C(=O)OC(C)(C)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-ethanimidoylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-ethanimidoylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-ethanimidoylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-ethanimidoylcarbamate
Reactant of Route 4
tert-Butyl N-ethanimidoylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl N-ethanimidoylcarbamate
Reactant of Route 6
tert-Butyl N-ethanimidoylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.